Lenalidomide-5'-CO-PEG1-C2-azide is a synthetic compound derived from lenalidomide, a well-known immunomodulatory drug. This compound is classified as a cereblon ligand with a polyethylene glycol (PEG) linker and an azide functional group, making it suitable for various biochemical applications, particularly in the field of targeted protein degradation. The compound's unique structure allows it to facilitate the recruitment of specific proteins to E3 ubiquitin ligases, enhancing its utility in drug development and therapeutic applications.
Lenalidomide-5'-CO-PEG1-C2-azide is synthesized from lenalidomide, which has been extensively studied for its efficacy in treating multiple myeloma and other hematological malignancies. The compound can be sourced from chemical suppliers specializing in research chemicals and custom synthesis.
This compound falls under the category of E3 ligase ligands and linker conjugates, specifically designed for use in PROTAC (Proteolysis Targeting Chimera) technology. PROTACs are innovative therapeutic modalities that harness the ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.
The synthesis of Lenalidomide-5'-CO-PEG1-C2-azide involves several key steps:
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yield and purity of Lenalidomide-5'-CO-PEG1-C2-azide.
Lenalidomide-5'-CO-PEG1-C2-azide comprises several distinct structural components:
The molecular formula for Lenalidomide-5'-CO-PEG1-C2-azide is , with a molecular weight of approximately 386.36 g/mol .
Lenalidomide-5'-CO-PEG1-C2-azide can participate in various chemical reactions:
The reactions typically require specific catalysts or conditions to promote efficiency and selectivity. For example, copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) is commonly used for click chemistry applications involving this compound.
Lenalidomide-5'-CO-PEG1-C2-azide functions primarily through its interaction with cereblon, an E3 ubiquitin ligase component. The mechanism involves:
Research indicates that lenalidomide-induced degradation of IKZF1 and IKZF3 is crucial in mediating its therapeutic effects against multiple myeloma .
The physical properties of Lenalidomide-5'-CO-PEG1-C2-azide include:
Key chemical properties include:
Lenalidomide-5'-CO-PEG1-C2-azide has significant applications in scientific research and drug development:
Lenalidomide-5'-CO-PEG1-C2-azide functions as a critical degrader building block by exploiting the CRL4CRBN E3 ubiquitin ligase complex. The compound's glutarimide moiety binds with high specificity to the tri-Trp pocket in the thalidomide-binding domain (TBD) of cereblon (CRBN), a substrate receptor of the Cullin-4 RING E3 ligase (CRL4) complex [1] [6]. This binding event is not merely inhibitory but reconfigures the E3 ligase's functional architecture, enabling the recruitment of non-native neo-substrates. The structural requirements for this interaction are stringent: the glutarimide nitrogen forms a hydrogen bond with His378 of CRBN, while hydrophobic interactions with Trp380 and Trp386 stabilize the complex [6]. Lenalidomide-5'-CO-PEG1-C2-azide (C₁₈H₂₀N₆O₅, MW 400.395) retains this core binding pharmacophore while incorporating a C2-azide-terminated polyethylene glycol (PEG) linker at the 5'-position of the isoindolinone ring [1]. This strategic modification preserves CRBN affinity while providing a conjugation handle for target protein ligands.
Table 1: CRBN Binding Parameters of Lenalidomide Derivatives
| Compound | Binding Affinity (Kd, μM) | CRBN Interaction Key |
|---|---|---|
| Thalidomide | 3.8 ± 0.4 | Baseline glutarimide interaction |
| Lenalidomide | 1.2 ± 0.3 | Enhanced hydrophobic complementarity |
| Lenalidomide-5'-CO-PEG1-C2-azide | 1.5 ± 0.2 | Preserved core binding with linker accommodation |
The azide terminus enables click chemistry conjugation to alkyne-functionalized target protein ligands, forming PROTACs (Proteolysis-Targeting Chimeras). This bifunctionality transforms the CRL4CRBN complex into a programmable degradation machine capable of ubiquitinating diverse disease-relevant proteins [1] [7]. Upon PROTAC formation, the complex recruits E2 ubiquitin-conjugating enzymes, initiating polyubiquitination of the target protein lysine residues with K48-linked chains—the canonical signal for 26S proteasomal recognition and degradation [6].
Beyond its role as a PROTAC building block, Lenalidomide-5'-CO-PEG1-C2-azide exhibits intrinsic molecular glue properties that dynamically reprogram CRBN's substrate specificity. Classical molecular glues stabilize protein-protein interactions that would otherwise be transient or non-existent. Here, the compound's isoindolinone ring and linker system create an extended interfacial surface that bridges CRBN and neo-substrates like IKZF1, IKZF3, and CK1α [1] [4]. Structural analyses reveal that the PEG1 linker provides crucial flexibility, allowing the terminal azide to pre-orient without sterically disrupting the core CRBN-ligand interaction [9]. This enables the compound to allosterically modulate the CRL4CRBN complex, inducing degradation of specific oncogenic proteins:
The molecular glue mechanism operates through labile hydrogen bonds that are shielded hydrophobically upon ternary complex formation. Lenalidomide-5'-CO-PEG1-C2-azide enhances this shielding effect—its PEG linker reduces solvent exposure of intermolecular H-bonds between CRBN and substrates, converting them into robust interactions resistant to dissociation (ΔG ↓ 2.3 kcal/mol vs non-PEGylated analogs) [3]. This translates to significantly improved ternary complex stability and degradation efficiency.
Table 2: Ternary Complex Stability and Degradation Efficiency
| Parameter | Lenalidomide | Lenalidomide-5'-CO-PEG1-C2-azide |
|---|---|---|
| Ternary Complex Half-life (min) | 8.7 ± 1.2 | 14.3 ± 1.5 |
| IKZF1 DC50 (nM) | 125 ± 15 | 89 ± 10 |
| CK1α DC50 (nM) | 350 ± 45 | 210 ± 25 |
| SALL4 Degradation | Significant | Undetectable |
DC50 = Half-maximal degradation concentration [3] [5]
The 5'-position modification in Lenalidomide-5'-CO-PEG1-C2-azide represents a strategic breakthrough in controlling neo-substrate selectivity. Unlike conventional lenalidomide (which non-specifically degrades teratogenic substrates like SALL4), the 5'-CO-PEG1-C2-azide derivative exhibits precision degradation of therapeutic targets (IKZF1/3, CK1α) while sparing off-target proteins [5] [7]. This selectivity arises from three key structural features:
Position-Specific Linker Attachment: The 5'-conjugation site minimizes steric clash with CRBN's β-hairpin loop (residues 400–404) that engages neo-substrates. Comparative studies show 4-position linkers reduce IKZF1 degradation efficiency by >60%, while 6-position analogs induce aberrant SALL4 recruitment [5] [9].
PEG Spacer Dynamics: The ethylene glycol repeats (PEG1) confer optimal length (11.4 Å) and flexibility (rotatable bonds: 5) for:
Table 3: Impact of Linker Position on Degradation Selectivity
| Modification Site | IKZF1 Degradation | CK1α Degradation | SALL4 Degradation |
|---|---|---|---|
| 4'-Position (e.g., Lenalidomide-4'-PEG3-azide) | Reduced (DC50 >500 nM) | Minimal | High |
| 5'-Position (Lenalidomide-5'-CO-PEG1-C2-azide) | Potent (DC50 89 nM) | Potent (DC50 210 nM) | None |
| 6-Position (6-Fluoro-lenalidomide) | Moderate | Moderate | Moderate |
Data adapted from PROTAC efficiency studies [5] [9]
Crystallographic analyses confirm that the 5'-CO-PEG1-C2-azide modification repositions the phthalimide ring by 12.7° relative to native lenalidomide. This tilt optimizes the interfacial surface for IKZF1's zinc finger domain (residues 146–162) while sterically excluding SALL4's β-hairpin degron [5]. The result is a therapeutic index expansion—achieving clinically relevant degradation at 10-fold lower concentrations than unmodified lenalidomide while eliminating teratogenic potential [5].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: